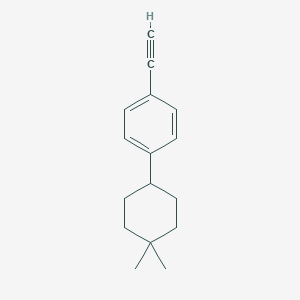
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is an organic compound characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with two methyl groups can be synthesized through a series of reactions starting from cyclohexanone. The methyl groups are introduced via alkylation reactions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the cyclohexyl ring with the benzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, reaction temperature, and solvent systems.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4,4-Dimethylcyclohexyl)ethan-1-one: Similar in structure but lacks the ethynyl group.
1-(4,4-Dimethylcyclohexyl)ethyl acetate: Contains an acetate group instead of the ethynyl group.
1-(2-Hydroxy-4,4-dimethylcyclohexyl)ethanone: Contains a hydroxyl group, making it more polar.
Uniqueness: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the cyclohexyl ring and the ethynyl group provides a balance of hydrophobic and π-π interactions, making it a versatile compound in various fields.
Properties
Molecular Formula |
C16H20 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-4-ethynylbenzene |
InChI |
InChI=1S/C16H20/c1-4-13-5-7-14(8-6-13)15-9-11-16(2,3)12-10-15/h1,5-8,15H,9-12H2,2-3H3 |
InChI Key |
MDJMSZMCJXTLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


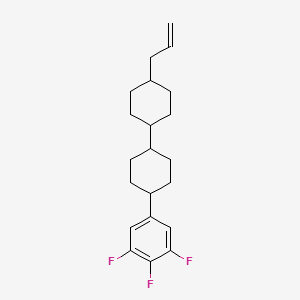
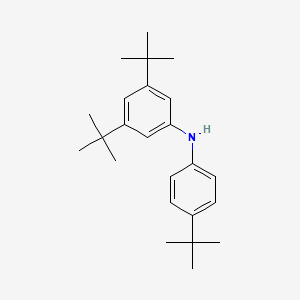
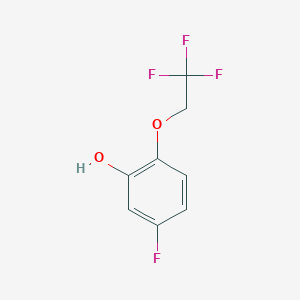

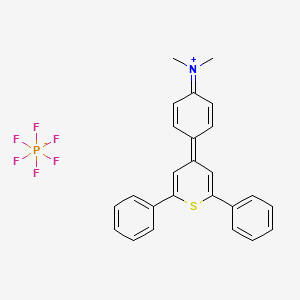
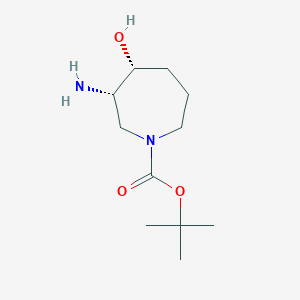
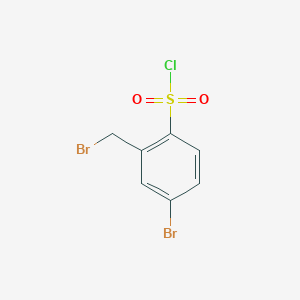
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

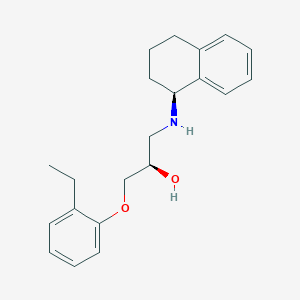
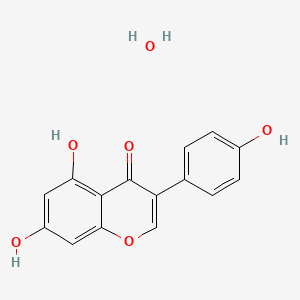
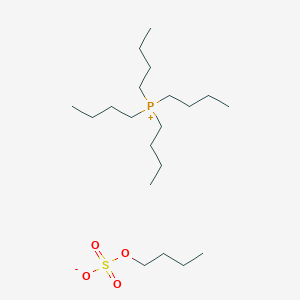
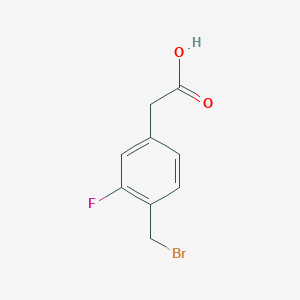
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
